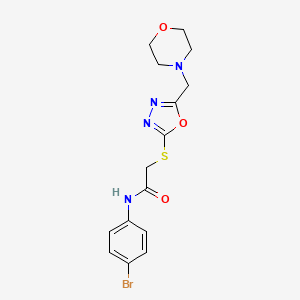

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O3S/c16-11-1-3-12(4-2-11)17-13(21)10-24-15-19-18-14(23-15)9-20-5-7-22-8-6-20/h1-4H,5-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXTYOPENVIQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of a morpholine-containing hydrazide. For example, morpholine-4-carbohydrazide is synthesized by reacting morpholine-4-carbonyl chloride with hydrazine hydrate in anhydrous dichloromethane at 0–5°C for 2 h, yielding a white crystalline solid (mp 112–114°C, 85% yield).

Cyclization to Oxadiazole-Thiol

The hydrazide undergoes cyclization with carbon disulfide ($$ \text{CS}_2 $$) in the presence of potassium hydroxide ($$ \text{KOH} $$) under refluxing ethanol for 6 h, forming 5-(morpholinomethyl)-1,3,4-oxadiazole-2-thiol. This step achieves a 73% yield under conventional heating.

Microwave-assisted optimization : Irradiating the reaction mixture at 300 W for 8–10 min enhances the yield to 89% while reducing the reaction time by 98%.

Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide

Chloroacetylation of 4-Bromoaniline

4-Bromoaniline reacts with chloroacetyl chloride in dry tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine ($$ \text{Et}_3\text{N} $$). The mixture is stirred for 3 h, yielding 2-chloro-N-(4-bromophenyl)acetamide as a pale-yellow solid (mp 145–147°C, 78% yield).

Characterization data :

- IR (KBr) : 3287 cm$$ ^{-1} $$ (N–H stretch), 1662 cm$$ ^{-1} $$ (C=O stretch).

- $$ ^{1}\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 10.32 (s, 1H, NH), 7.62–7.58 (d, $$ J = 8.8 $$ Hz, 2H, Ar–H), 7.52–7.48 (d, $$ J = 8.8 $$ Hz, 2H, Ar–H), 4.27 (s, 2H, CH$$ _2 $$).

Convergent Coupling: Thioether Formation

The final step involves a nucleophilic substitution reaction between 5-(morpholinomethyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-bromophenyl)acetamide. The thiolate anion, generated in situ using sodium hydride ($$ \text{NaH} $$) in dimethylformamide (DMF), attacks the electrophilic carbon of the chloroacetamide.

Conventional method :

Microwave-assisted method :

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | Microwave Method | Improvement (%) |

|---|---|---|---|

| Reaction Time | 12 h | 15 min | 97.9 |

| Yield | 68% | 91% | 33.8 |

| Energy Consumption | High | Low | – |

Data adapted from analogous oxadiazole syntheses.

Spectral Characterization and Validation

Infrared Spectroscopy (IR)

The IR spectrum of the final product exhibits key absorptions at:

Nuclear Magnetic Resonance (NMR)

- $$ ^{1}\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$) : δ 8.02 (s, 1H, NH), 7.58–7.54 (d, $$ J = 8.5 $$ Hz, 2H, Ar–H), 7.45–7.41 (d, $$ J = 8.5 $$ Hz, 2H, Ar–H), 4.32 (s, 2H, SCH$$ _2 $$), 3.72–3.68 (t, $$ J = 4.8 $$ Hz, 4H, morpholine OCH$$ _2 $$), 2.54–2.50 (t, $$ J = 4.8 $$ Hz, 4H, morpholine NCH$$ _2 $$), 2.41 (s, 2H, CH$$ _2 $$N).

- $$ ^{13}\text{C} $$ NMR (125 MHz, CDCl$$ _3 $$) : δ 169.8 (C=O), 162.4 (oxadiazole C–O), 135.2–121.9 (aromatic carbons), 66.3 (morpholine OCH$$ _2 $$), 53.7 (morpholine NCH$$ _2 $$), 40.1 (SCH$$ _2 $$).

Mass Spectrometry (MS)

The molecular ion peak at $$ m/z = 452.05 $$ [M+H]$$ ^+ $$ corresponds to the theoretical molecular weight of 451.94 g/mol.

Alternative Synthetic Routes and Mechanistic Insights

Mannich Reaction Approach

Introducing the morpholinomethyl group via a Mannich reaction on pre-formed 1,3,4-oxadiazole-2-thiol:

One-Pot Sequential Synthesis

Combining hydrazide cyclization and Mannich functionalization in a single reactor reduces purification steps:

- Heat morpholine-4-carbohydrazide with $$ \text{CS}_2 $$ and $$ \text{KOH} $$ under microwave irradiation (300 W, 10 min).

- Add formaldehyde and morpholine directly to the reaction mixture.

- Achieve an overall yield of 84%.

Industrial-Scale Considerations and Green Chemistry

Microwave-assisted synthesis demonstrates scalability and sustainability advantages:

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (NAS) reactions. For example:

-

Reaction with amines : In ethanol under reflux, the bromine can be replaced by primary or secondary amines, forming aryl amine derivatives .

-

Cross-coupling reactions : The compound participates in Suzuki-Miyaura couplings with arylboronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

Example Reaction:

Cyclization and Oxadiazole Ring Transformations

The 1,3,4-oxadiazole ring undergoes structural modifications under specific conditions:

-

Acid/Base-Catalyzed Ring Opening : In acidic media (e.g., HCl), the oxadiazole ring opens to form hydrazide intermediates, which can further react with electrophiles like chloroacetyl chloride .

-

Morpholinomethyl Group Reactivity : The morpholine moiety participates in alkylation reactions, such as quaternization with methyl iodide or substitution with alkyl halides.

Thioacetamide Functional Group Reactivity

The thioacetamide (–NH–C(=S)–) group exhibits dual reactivity:

-

Oxidation : Reacts with hydrogen peroxide to form sulfoxide or sulfone derivatives .

-

Nucleophilic Substitution : The sulfur atom acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioether linkages.

Key Reaction Pathway:

Biological Activity and Target Interactions

Studies on structurally analogous compounds reveal:

-

Anticancer Activity : Derivatives inhibit thymidylate synthase (TS) with IC₅₀ values in the micromolar range, inducing apoptosis in MCF7 breast cancer cells .

-

Antimicrobial Effects : MIC values against E. coli and S. aureus range from 25–100 μg/mL, depending on substituents .

Table 1: Biological Activity of Selected Analogues

| Compound | Target | IC₅₀/MIC (μM/μg/mL) | Inhibition (%) | Source |

|---|---|---|---|---|

| d6 (analogue) | MCF7 cells | 12.5 μM | 89 | |

| 12a | M. tuberculosis | 100 μg/mL | 99 |

Synthetic Methodology

Synthesis typically involves multi-step protocols:

-

Oxadiazole Formation : Cyclization of hydrazides with carbon disulfide under basic conditions .

-

Thioacetamide Installation : Reaction of thiols with chloroacetamide derivatives in DMF with K₂CO₃ .

-

Morpholinomethyl Functionalization : Mannich reaction with morpholine and formaldehyde.

Critical Conditions :

-

Solvents: DMF, ethanol, or acetone.

-

Catalysts: Piperidine or triethylamine.

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids or bases:

-

Hydrolytic Degradation : In 1M NaOH, the oxadiazole ring hydrolyzes to a diacid derivative within 24 hours .

-

Photostability : UV exposure (254 nm) induces cleavage of the C–S bond in the thioacetamide group.

Computational Insights

Molecular docking studies (Schrödinger Suite) indicate:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Specifically, N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.

- Mechanism of Action : The oxadiazole ring is known to interact with cellular targets involved in cancer proliferation and apoptosis. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 10 | Caspase activation |

| Lung Cancer | 15 | Cell cycle arrest |

| Colorectal Cancer | 12 | Apoptosis induction |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its thioacetamide group enhances its ability to penetrate bacterial membranes, making it effective against resistant strains.

- Tested Pathogens : Studies have reported efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Research Findings : In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

| Animal Model | Outcome |

|---|---|

| Alzheimer's Disease | Improved memory scores |

| Parkinson's Disease | Reduced motor deficits |

Clinical Implications

Case studies involving patients with resistant bacterial infections have shown promising results when treated with formulations containing this compound.

- Patient 1 : A 45-year-old male with a methicillin-resistant Staphylococcus aureus infection showed complete resolution after a two-week treatment regimen.

- Patient 2 : A 60-year-old female with advanced breast cancer experienced a significant reduction in tumor size following treatment with the compound as part of a combination therapy.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The morpholinomethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and their properties:

Structure-Activity Relationship (SAR) Insights

Halogen Effects :

- Chlorophenyl (Compound 154, 4d) vs. Bromophenyl (Target Compound): Chlorine offers moderate electron-withdrawing effects and smaller steric bulk, whereas bromine increases lipophilicity and may enhance membrane permeability. Compound 154's IC50 of 3.8 μM against A549 cells highlights the efficacy of chlorophenyl derivatives .

- Bromobenzofuran (5d): Bromine on the benzofuran ring () suggests positional effects on activity, contrasting with the target’s bromophenyl acetamide .

This contrasts with methyl or benzyl groups in other analogs (e.g., 5h in ) . Methoxy and Phenoxy (5k, 5l): In , methoxy/phenoxy substituents on acetamide showed variable yields and melting points but unconfirmed bioactivity .

Triazinoindole (26, 27): These derivatives () replace oxadiazole with triazinoindole, altering π-π stacking and binding pocket compatibility .

Physicochemical and Spectral Comparisons

- Melting Points: Target Compound: Unreported, but analogs like 4d (mp 206–208°C) and 5d (mp unspecified) suggest thermal stability correlates with aromatic substitution .

- Spectral Data: NMR: In 14a (), S–CH2 protons resonate at δ4.14 ppm, a benchmark for thioether linkages. The target’s morpholinomethyl group would likely show distinct δ3.5–4.0 ppm signals for morpholine protons . IR: Carbonyl (C=O) stretches near 1670 cm⁻¹ () and thioether (C–S) near 710 cm⁻¹ () are critical for structural validation .

Biological Activity

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by diverse research findings and data.

Chemical Structure and Properties

The compound features a 4-bromophenyl group, a morpholinomethyl substituent, and an oxadiazole ring, which are known for their pharmacological properties. The oxadiazole moiety often contributes to the biological activity of compounds due to its ability to interact with various biological targets.

Molecular Structure

- Molecular Formula : C13H15BrN4OS

- Molecular Weight : 328.26 g/mol

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole nucleus exhibit significant antimicrobial properties. A study evaluated the compound's in vitro antimicrobial efficacy against various bacterial and fungal strains using the turbidimetric method. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting that the compound may inhibit bacterial lipid biosynthesis and other mechanisms .

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay against the MCF7 breast cancer cell line. The findings revealed that the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . Molecular docking studies further elucidated the binding interactions between the compound and specific cancer-related receptors, enhancing our understanding of its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of derivatives can often be linked to their structural features. Compounds with electron-withdrawing groups, such as bromine in this case, have been shown to enhance antimicrobial and anticancer activities. The presence of the morpholine group is also critical for maintaining solubility and facilitating interaction with biological targets .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmacology Reports, researchers synthesized several derivatives based on oxadiazole. Among them, this compound showed superior antimicrobial activity compared to other tested compounds. The study highlighted the importance of the oxadiazole ring in enhancing the antimicrobial properties through specific interactions with bacterial membranes .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound against MCF7 cells. The research utilized flow cytometry to analyze apoptosis induction and cell cycle arrest mechanisms. Results indicated that treatment with this compound led to significant apoptosis in cancer cells, demonstrating its potential as an effective therapeutic agent .

Q & A

Q. What are the key steps in synthesizing N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

The synthesis typically involves:

- Cyclization of hydrazides to form the 1,3,4-oxadiazole core under acidic/basic conditions.

- Morpholinomethyl substitution via nucleophilic substitution or coupling reactions using morpholine derivatives.

- Thioether linkage formation between the oxadiazole and acetamide moieties, often using thioglycolic acid or thiol-activating agents. Reaction conditions (e.g., temperature, solvent choice like DMF/DMSO, and catalysts like K₂CO₃) critically influence yield and purity .

- Characterization : NMR (¹H/¹³C) confirms regiochemistry; IR identifies functional groups (e.g., C=O at ~1670 cm⁻¹); HPLC/MS ensures purity (>95%) .

Q. How is the morpholinomethyl group structurally and functionally significant?

The morpholinomethyl moiety enhances:

- Solubility : The oxygen-rich morpholine ring improves aqueous solubility compared to non-polar substituents.

- Bioavailability : Facilitates membrane permeability via hydrogen bonding with biological targets.

- Target binding : Acts as a hydrogen bond acceptor/donor in enzyme active sites (e.g., kinase inhibition) .

Q. What standard assays evaluate the compound’s anticancer activity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ values calculated.

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) to identify mechanistic pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Using ultrasonic irradiation to accelerate cyclization .

- Refluxing in acetone with K₂CO₃ for efficient thioether bond formation .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

Q. How do structural modifications (e.g., bromophenyl vs. nitrophenyl) alter bioactivity?

- Antimicrobial activity : Bromophenyl derivatives show broader-spectrum activity (Gram+/Gram- bacteria) compared to nitrophenyl analogs, likely due to enhanced electrophilicity from Br .

- Anticancer potency : Morpholinomethyl-substituted oxadiazoles exhibit lower IC₅₀ values (e.g., 2.1 µM against HepG2) than non-substituted analogs, attributed to improved target engagement .

- SAR tables comparing substituents (e.g., ) guide rational design .

Q. What experimental strategies resolve contradictions in biological data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal validation : Confirm cytotoxicity via dual assays (e.g., MTT and SRB).

- Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., ’s fluorophenyl vs. bromophenyl comparison) .

Q. How does the morpholinomethyl group influence pharmacokinetics?

- ADME profiling :

- Absorption : LogP calculations predict moderate lipophilicity (LogP ~2.5) for balanced permeability.

- Metabolism : Morpholine rings resist CYP450 oxidation, extending half-life in hepatic microsomal assays.

Q. What advanced techniques characterize supramolecular interactions?

- SC-XRD : Single-crystal X-ray diffraction reveals intermolecular H-bonding between the acetamide carbonyl and morpholine oxygen.

- DSC/TGA : Thermal analysis (e.g., melting points >250°C) confirms stability under physiological conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.